8-Hydroxyadenin

Übersicht

Beschreibung

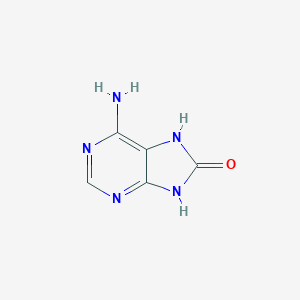

8-Hydroxyadenine is a nucleobase analogue of adenine, where the hydrogen atom at position 8 of the adenine nucleobase is replaced by a hydroxy group . This modification results in a compound with unique properties, making it a valuable subject of study in various scientific fields.

Wissenschaftliche Forschungsanwendungen

8-Hydroxyadenine has several scientific research applications:

Chemistry: It is used as a reference compound for analyzing oxidative stress in nucleic acids.

Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Wirkmechanismus

Target of Action

8-Hydroxyadenine, also known as 6-Amino-7H-purin-8-ol, is an oxidized adenine base that naturally occurs in DNA and RNA . It is primarily targeted by reactive oxygen species (ROS) which arise from various sources, including environmental pollutants and metabolic processes .

Mode of Action

The formation of 8-Hydroxyadenine occurs through the action of ROS on adenine . In the context of Toll-like receptor 7 (TLR7) activation, 8-Hydroxyadenine acts as a strong TLR7 agonist . It induces the activation of NF-κB and the secretion of IFN-α in TLR7-expressing cells .

Biochemical Pathways

8-Hydroxyadenine is an intermediate in the oxidation of adenine to 2,8-dihydroxyadenine by xanthine oxidase . It plays a significant role in the analysis of oxidative stress RNA/DNA hydrolysates .

Pharmacokinetics

It is known that 8-hydroxyadenine has only very low solubility in water or buffers at neutral ph, but dissolution can be achieved under alkaline conditions .

Result of Action

8-Hydroxyadenine induces misincorporation in in vitro DNA synthesis and mutations in NIH 3T3 cells . It has facilitated the study of DNA damage and repair mechanisms, as well as the investigation of enzyme roles in oxidative damage .

Action Environment

The action of 8-Hydroxyadenine is influenced by environmental factors. Reactive oxygen species (ROS), which are key in the formation of 8-Hydroxyadenine, can arise from various environmental pollutants and metabolic processes . The compound and its solutions can be stored in the refrigerator for some days but should be frozen for longer storage periods .

Biochemische Analyse

Biochemical Properties

8-Hydroxyadenine is involved in various biochemical reactions. It is an intermediate in the oxidation of adenine to 2,8-dihydroxyadenine by xanthine oxidase . It interacts with various enzymes, proteins, and other biomolecules, particularly those involved in DNA synthesis and repair . For instance, it has been shown to induce misincorporation in in vitro DNA synthesis and mutations in mammalian cells .

Cellular Effects

8-Hydroxyadenine has significant effects on various types of cells and cellular processes. It influences cell function by inducing point mutations . It can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in relation to oxidative stress .

Molecular Mechanism

The molecular mechanism of 8-Hydroxyadenine involves its interaction with DNA polymerases during DNA synthesis. It has been shown to induce misincorporation in in vitro DNA synthesis, leading to mutations . This occurs when DNA polymerases misinsert dGMP, and dAMP and dGMP, opposite 8-Hydroxyadenine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Hydroxyadenine change over time. It has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, the compound and its solutions should be frozen .

Metabolic Pathways

8-Hydroxyadenine is involved in the metabolic pathway of adenine oxidation. It is an intermediate in the oxidation of adenine to 2,8-dihydroxyadenine by xanthine oxidase .

Transport and Distribution

8-Hydroxyadenine has only very low solubility in water or buffers at neutral pH, however, dissolution can be achieved under alkaline conditions . This suggests that its transport and distribution within cells and tissues may be influenced by pH levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyadenine typically involves the preparation of 5-amino-4-cyano-2-hydroxyimidazoles from aminomalononitrile and isocyanates as key intermediates . These intermediates are then condensed with amidines, imidates, guanidine, urea, and thioureas to form 8-Hydroxyadenine derivatives . Selective alkylation of 2-amino- and 2-hydroxyadenines can further produce 2-alkylamino- and 2-alkoxyadenines .

Industrial Production Methods: While specific industrial production methods for 8-Hydroxyadenine are not extensively documented, the general approach involves the use of chemical synthesis techniques similar to those used in laboratory settings. The process may include the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Hydroxyadenine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with hydroxyl radicals, leading to the formation of hydroxy adducts . These adducts can undergo dehydration and ring-opening reactions, influenced by pH and other conditions .

Common Reagents and Conditions:

Oxidation: Hydroxyl radicals are common oxidizing agents that react with 8-Hydroxyadenine.

Reduction: Reducing agents such as sodium borohydride can be used to study reduction reactions.

Substitution: Alkylation and acylation reagents are used for substitution reactions.

Major Products: The major products formed from these reactions include various hydroxy adducts and their transformation products, such as dehydrated and ring-opened derivatives .

Vergleich Mit ähnlichen Verbindungen

8-Hydroxyguanine: Another oxidative DNA lesion that shares similar properties with 8-Hydroxyadenine.

2,8-Dihydroxyadenine: A related compound formed by further oxidation of 8-Hydroxyadenine.

Uniqueness: 8-Hydroxyadenine is unique due to its specific position of the hydroxy group, which significantly impacts its chemical behavior and biological effects. Its ability to induce mutations and its role in oxidative stress make it a valuable tool for studying DNA damage and repair mechanisms .

Biologische Aktivität

8-Hydroxyadenine (8-OH-Ade) is an oxidized derivative of adenine, a purine nucleobase. It is produced primarily through oxidative stress and is recognized for its potential mutagenic properties. This compound has garnered attention in the fields of molecular biology and toxicology due to its implications in DNA damage and repair mechanisms, as well as its biological activity across various systems.

Mutagenicity and DNA Interaction

8-Hydroxyadenine is known to induce mutations by causing misincorporation during DNA synthesis. Research has demonstrated that this compound can lead to significant genetic changes in mammalian cells. For instance, studies have shown that when 8-OH-Ade is incorporated into the c-Ha-ras gene, it induces focus formation in NIH 3T3 cells, indicating its role in oncogenic transformation. The mutational events include A→G transitions and A→C transversions, highlighting the compound's ability to disrupt normal genetic processes .

The biological activity of 8-hydroxyadenine can be attributed to several mechanisms:

- Oxidative Damage : As a product of oxidative stress, 8-OH-Ade contributes to cellular damage by mispairing with dTMP during DNA replication, primarily facilitated by DNA polymerases such as Klenow fragment and Taq polymerase .

- Mutagenic Properties : The compound's structure allows it to mispair with other nucleotides, leading to point mutations that can propagate through cell division .

- Immunomodulatory Effects : Emerging research indicates that derivatives of 8-hydroxyadenine may act as immune modulators. For example, specific formulations have been developed to enhance immune responses during perioperative periods in cancer treatments .

Antiviral and Antimicrobial Activity

Recent studies have explored the potential antiviral and antimicrobial properties of 8-hydroxyadenine derivatives:

- Antiviral Activity : Some derivatives have shown promise against viral infections, including dengue virus. These compounds exhibit varying degrees of inhibition against viral growth while maintaining low cytotoxicity levels .

- Antimicrobial Effects : The antibacterial activity of 8-hydroxyadenine has been evaluated against various Gram-positive bacteria. Certain derivatives displayed significant inhibition zones compared to standard antibiotics, suggesting potential therapeutic applications in treating bacterial infections .

Case Study 1: Mutagenicity in Mammalian Cells

In a pivotal study conducted by Kamiya et al., NIH 3T3 cells were exposed to DNA fragments containing 8-hydroxyadenine. The results indicated a clear induction of mutations, with specific focus on the c-Ha-ras gene. This study underscored the mutagenic potential of 8-OH-Ade and its implications for cancer research .

Case Study 2: Antiviral Efficacy Against Dengue Virus

A recent investigation into the antiviral properties of novel 8-hydroxyquinoline derivatives revealed their effectiveness against dengue virus. The study highlighted a correlation between chemical structure modifications and enhanced antiviral activity, paving the way for future drug development targeting viral infections .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

6-amino-7,9-dihydropurin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKBRPAAQSHTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)NC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175390 | |

| Record name | 8-Hydroxyadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Hydroxyadenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21149-26-8 | |

| Record name | 8-Hydroxyadenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21149-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021149268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxyadenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Hydroxyadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxyadenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.